molecular formula C20H20FN7O B2995097 N-(4-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021038-94-7

N-(4-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2995097
M. Wt: 393.426
InChI Key: CADLQLUOKATHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H20FN7O and its molecular weight is 393.426. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetic Studies

One study delved into the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This research aimed to identify the main metabolic pathways of Flumatinib in humans after oral administration. The study identified 34 metabolites of Flumatinib, highlighting the drug's metabolism through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis among others (Gong et al., 2010).

Neuroimaging Applications

Research on "18F-Mefway" compared it with "18F-FCWAY" for the quantification of 5-HT1A receptors in human subjects. This study provides insights into the use of radioligands for neuroimaging and the evaluation of receptor systems in the brain, offering a path for the development of diagnostic and therapeutic tools in neurology and psychiatry (Choi et al., 2015).

Antitubercular and Antibacterial Activities

A series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives were synthesized and screened for their antitubercular and antibacterial activities. This research indicates the potential of these compounds as more potent agents than reference drugs like Pyrazinamide and Streptomycin, showing the relevance of such compounds in the development of new antimicrobial agents (Bodige et al., 2020).

Radiopharmaceutical Development

The synthesis of radiolabeled compounds for imaging dopamine D4 receptors was explored through electrophilic fluorination, demonstrating the use of these compounds in developing diagnostic tools for neurological conditions. This research outlines a method for the synthesis of a candidate compound with high specific radioactivity, indicating the broader applicability of such compounds in the field of radiopharmacy and nuclear medicine (Eskola et al., 2002).

properties

IUPAC Name

N-(4-fluorophenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN7O/c21-15-3-5-16(6-4-15)24-20(29)28-12-10-27(11-13-28)19-8-7-18(25-26-19)23-17-2-1-9-22-14-17/h1-9,14H,10-13H2,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADLQLUOKATHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.